molecular formula C21H24ClN3O B11381931 1-[2-(2-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

1-[2-(2-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11381931
M. Wt: 369.9 g/mol
InChI Key: DBCUFCZSWPHLKD-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperidine moiety, and a chlorophenoxyethyl group

Preparation Methods

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole ring, the introduction of the piperidine moiety, and the attachment of the chlorophenoxyethyl group. The synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Benzodiazole Ring: This step often involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.

    Attachment of the Chlorophenoxyethyl Group: This step typically involves the reaction of the intermediate compound with 2-(2-chlorophenoxy)ethyl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[2-(2-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole ring or the chlorophenoxyethyl group are replaced by other substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-[2-(2-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    Benzodiazole Derivatives: These compounds share the benzodiazole ring structure and may have similar chemical and biological properties.

    Piperidine Derivatives: Compounds containing the piperidine moiety may exhibit similar pharmacological activities.

    Chlorophenoxy Compounds: These compounds contain the chlorophenoxy group and may have related chemical reactivity and applications.

The uniqueness of 1-[2-(2-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C21H24ClN3O/c22-17-8-2-5-11-20(17)26-15-14-25-19-10-4-3-9-18(19)23-21(25)16-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-16H2

InChI Key

DBCUFCZSWPHLKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Origin of Product

United States

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